molecular formula C13H15N5O2 B277463 4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine

4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine

Cat. No. B277463
M. Wt: 273.29 g/mol
InChI Key: GRORZFBQPPJMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole-containing morpholine derivative that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of 4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine is not fully understood. However, it has been suggested that the compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with various receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
Studies have shown that 4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine exhibits significant biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant properties. Additionally, it has been shown to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit significant activity at low concentrations, making it a useful tool for studying various biological pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with various receptors. Finally, more research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.

Synthesis Methods

4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine can be synthesized through various methods, including the reaction of morpholine with 5-phenyltetrazole-1-acetic acid, or the reaction of morpholine with 5-phenyltetrazole-1-ylacetyl chloride. These methods have been optimized and improved to obtain high yields of the compound.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-morpholin-4-yl-2-(5-phenyltetrazol-1-yl)ethanone

InChI

InChI=1S/C13H15N5O2/c19-12(17-6-8-20-9-7-17)10-18-13(14-15-16-18)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GRORZFBQPPJMNO-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CN2C(=NN=N2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)CN2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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